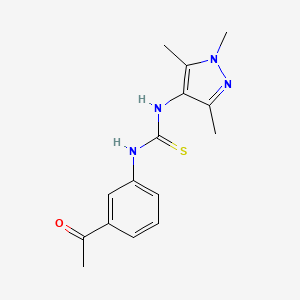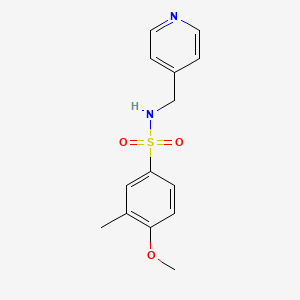![molecular formula C10H13N3O3S B5803507 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5803507.png)
2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a pyrimidinol derivative that has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells, viruses, or bacteria. The compound may also modulate specific neurotransmitter systems in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol have been extensively studied. The compound has been shown to inhibit the growth and proliferation of cancer cells, viruses, and bacteria in vitro. In animal studies, the compound has shown promising results in reducing tumor growth and improving cognitive function in models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol is its potential use in drug discovery. The compound has shown promising results in various scientific studies, making it a potential candidate for the development of new drugs. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo. Further studies are needed to overcome these limitations and improve the compound's potential use in drug discovery.
Direcciones Futuras
There are several future directions for the study of 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Studies to improve the solubility and stability of the compound, which may improve its efficacy in vivo.
3. Studies to explore the potential use of the compound in the treatment of other diseases, such as viral infections and bacterial infections.
4. Studies to develop analogs of the compound with improved properties, such as increased potency and selectivity.
Conclusion:
In conclusion, 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol is a promising compound with potential applications in drug discovery. The compound has shown promising results in various scientific studies, including anticancer, antiviral, and antibacterial activities. Further studies are needed to elucidate the mechanism of action of the compound and improve its potential use in drug discovery.
Métodos De Síntesis
The synthesis of 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol involves the reaction of 4-chloro-2-morpholin-4-yl-thiazole with 2-(2-hydroxyethyl)thiophene-3-carboxylic acid. The reaction is carried out in the presence of a base and a solvent under specific conditions. The yield of the compound is moderate, and the purity can be improved by further purification techniques.
Aplicaciones Científicas De Investigación
2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol has been extensively studied for its potential applications in drug discovery. It has shown promising results in various scientific studies, including anticancer, antiviral, and antibacterial activities. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c14-8-1-2-11-10(12-8)17-7-9(15)13-3-5-16-6-4-13/h1-2H,3-7H2,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBZLKJJYZCGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49829404 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(4-Hydroxypyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5803424.png)
![3-[(4-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5803444.png)
![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide](/img/structure/B5803472.png)

![4-methyl-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5803481.png)
![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(3,5-dichloro-2-methoxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5803485.png)

methyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5803515.png)
![3,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5803518.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5803520.png)



![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5803545.png)